molecular formula C13H22O3 B12516993 6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid CAS No. 802893-75-0

6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid

Cat. No.: B12516993
CAS No.: 802893-75-0
M. Wt: 226.31 g/mol
InChI Key: UOMVXUKPQTYAAJ-UHFFFAOYSA-N
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Description

6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid is an organic compound belonging to the class of spiro compounds. It is characterized by a spirocyclic structure, which includes a tert-butyl group, a methyl group, and an oxaspiro ring system. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with trimethylsulfonium iodide in the presence of sodium hydride (NaH) and dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the spiro ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted spiro compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The spirocyclic structure allows it to fit into enzyme active sites, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

802893-75-0

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C13H22O3/c1-11(2,3)9-5-7-13(8-6-9)12(4,16-13)10(14)15/h9H,5-8H2,1-4H3,(H,14,15)

InChI Key

UOMVXUKPQTYAAJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCC(CC2)C(C)(C)C)C(=O)O

Origin of Product

United States

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